molecular formula C18H18N6O B2770647 (4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone CAS No. 1421454-11-6

(4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

Cat. No.: B2770647
CAS No.: 1421454-11-6
M. Wt: 334.383
InChI Key: IWUWZPMFZSPOOM-UHFFFAOYSA-N
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Description

(4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a complex organic compound that features multiple heterocyclic rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of pyrrole and pyridine rings: These can be synthesized through cyclization reactions.

    Coupling reactions: The pyrrole and pyridine rings can be coupled using palladium-catalyzed cross-coupling reactions.

    Formation of piperazine derivatives: Piperazine derivatives can be synthesized through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch processing: This allows for precise control over reaction conditions.

    Continuous flow synthesis: This method can be more efficient and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring.

    Reduction: Reduction reactions can occur at various sites, depending on the substituents.

    Substitution: Nucleophilic and electrophilic substitution reactions are common.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium or platinum catalysts for coupling reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology

    Biological activity: Compounds with similar structures are often investigated for their potential as pharmaceuticals.

Medicine

    Drug development: Potential use in the development of new therapeutic agents.

Industry

    Material science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for compounds like (4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone typically involves:

    Molecular targets: Binding to specific proteins or enzymes.

    Pathways: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (4-(1H-pyrrol-1-yl)pyridin-2-yl)methanone: A simpler analog with fewer rings.

    (4-(pyrimidin-2-yl)piperazin-1-yl)methanone: Another analog with a different ring structure.

Uniqueness

    Structural complexity: The combination of multiple heterocyclic rings makes it unique.

    Potential biological activity: The specific arrangement of rings may confer unique biological properties.

Properties

IUPAC Name

(4-pyrimidin-2-ylpiperazin-1-yl)-(4-pyrrol-1-ylpyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O/c25-17(16-14-15(4-7-19-16)22-8-1-2-9-22)23-10-12-24(13-11-23)18-20-5-3-6-21-18/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUWZPMFZSPOOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=NC=CC(=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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